molecular formula C6H10O2 B1367422 2-Methylcyclobutane-1-carboxylic acid CAS No. 42185-61-5

2-Methylcyclobutane-1-carboxylic acid

Cat. No. B1367422
CAS RN: 42185-61-5
M. Wt: 114.14 g/mol
InChI Key: ZQUWTFVQYAVBJZ-UHFFFAOYSA-N
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Description

“2-Methylcyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C6H10O2 . It has a molecular weight of 114.14 g/mol . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Methylcyclobutane-1-carboxylic acid” is 1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) . This indicates that the molecule consists of a cyclobutane ring with a methyl group (CH3) and a carboxylic acid group (COOH) attached .


Chemical Reactions Analysis

While specific reactions involving “2-Methylcyclobutane-1-carboxylic acid” are not available, carboxylic acids in general can undergo a variety of reactions. These include decarboxylation, reduction to primary alcohols, and reactions with bases to form carboxylate anions .


Physical And Chemical Properties Analysis

“2-Methylcyclobutane-1-carboxylic acid” has a molecular weight of 114.14 g/mol and a topological polar surface area of 37.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis

2-Methylcyclobutane-1-carboxylic acid: plays a significant role in organic synthesis. Its structure, which includes a carboxylic acid group, makes it a versatile building block for synthesizing various organic compounds. It can participate in reactions such as substitution, elimination, and coupling, leading to the creation of complex molecules for pharmaceuticals, agrochemicals, and other industrial chemicals .

Nanotechnology

In the field of nanotechnology, 2-Methylcyclobutane-1-carboxylic acid can be used to modify the surface of nanoparticles. This modification can promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures like nanotubes and graphene, enhancing their compatibility with other materials and their performance in applications such as sensors, drug delivery systems, and electronic devices .

Polymer Chemistry

This compound finds applications in polymer chemistry as a monomer or an additive. It can influence the polymerization process, affecting the properties of synthetic or natural polymers. Its inclusion can lead to changes in the thermal stability, mechanical strength, and chemical resistance of the resulting polymers, which are crucial for developing new materials for construction, packaging, and biomedical devices .

Environmental Science

The compound’s reactivity also makes it suitable for environmental science applications. It can be used in the synthesis of chemicals that help in the remediation of pollutants. For example, it could be used to create absorbents or reactants that capture or neutralize harmful substances in water or soil, contributing to environmental cleanup efforts.

Each of these applications demonstrates the versatility and importance of 2-Methylcyclobutane-1-carboxylic acid in scientific research and industrial applications. Its ability to participate in various chemical reactions and its compatibility with different materials make it a valuable compound across multiple fields of study and industry .

Safety and Hazards

The safety information for “2-Methylcyclobutane-1-carboxylic acid” indicates that it may be harmful if swallowed and may cause skin irritation. It may also cause serious eye damage and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “2-Methylcyclobutane-1-carboxylic acid” and similar compounds could involve their use in the synthesis of more complex molecules. For example, carboxylic acids can be used in the production of esters, amides, and other derivatives . They can also be used in the development of new materials and pharmaceuticals .

Mechanism of Action

Target of Action

As a carboxylic acid, it may interact with various enzymes and proteins within the body, influencing their function .

Mode of Action

2-Methylcyclobutane-1-carboxylic acid, being a carboxylic acid, can undergo various reactions. For instance, carboxylic acids can react with Thionyl Chloride (SOCl2) to form acid chlorides. During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .

Biochemical Pathways

Carboxylic acids are known to participate in various biochemical reactions, including ω- and β- oxidation processes . These processes can lead to the formation and degradation of dicarboxylic acids, which play crucial roles in various physiological states .

Pharmacokinetics

As a carboxylic acid, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Carboxylic acids, in general, can influence a variety of biological processes, including energy production, lipid metabolism, and signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methylcyclobutane-1-carboxylic acid. For instance, its storage temperature is recommended to be -10°C to maintain its stability .

properties

IUPAC Name

2-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUWTFVQYAVBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60528614
Record name 2-Methylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60528614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42185-61-5
Record name 2-Methylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60528614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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